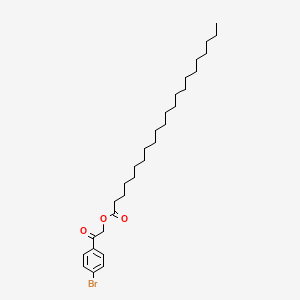

Docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester

説明

Docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester (chemical formula: C₃₀H₄₉BrO₃; molecular weight: ~537.6 g/mol) is a long-chain fatty acid ester featuring a phenacyl (2-oxoethyl) group substituted with a bromine atom at the para position of the phenyl ring. The docosanoic acid (behenic acid) moiety contributes hydrophobicity and high melting points typical of saturated fatty acid esters, while the 2-(4-bromophenyl)-2-oxoethyl group enhances crystallinity and reactivity, making it useful in synthetic chemistry and material science. This compound is synthesized via esterification reactions between docosanoic acid and 2-(4-bromophenyl)-2-oxoethanol, often employing coupling agents or enzymatic catalysis under mild conditions .

Key applications include:

- Protecting group in organic synthesis: The 2-(4-bromophenyl)-2-oxoethyl group is photolabile and can be removed under visible light or via reductive cleavage (e.g., Zn/AcOH), preserving stereochemical integrity .

- Crystallography: Its derivatives form stable crystalline solids, facilitating structural characterization by X-ray diffraction .

特性

CAS番号 |

138621-85-9 |

|---|---|

分子式 |

C30H49BrO3 |

分子量 |

537.6 g/mol |

IUPAC名 |

[2-(4-bromophenyl)-2-oxoethyl] docosanoate |

InChI |

InChI=1S/C30H49BrO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30(33)34-26-29(32)27-22-24-28(31)25-23-27/h22-25H,2-21,26H2,1H3 |

InChIキー |

ZBZAJDMUKZNNDS-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(=O)C1=CC=C(C=C1)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester typically involves the esterification of docosanoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include:

Reactants: Docosanoic acid and 2-(4-bromophenyl)-2-oxoethanol.

Catalyst: Sulfuric acid or p-toluenesulfonic acid.

Solvent: Anhydrous toluene or dichloromethane.

Temperature: Reflux conditions (80-110°C).

Duration: Several hours to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process under milder conditions and with easier catalyst recovery.

化学反応の分析

Types of Reactions

Docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield docosanoic acid and 2-(4-bromophenyl)-2-oxoethanol.

Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions, typically at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Hydrolysis: Docosanoic acid and 2-(4-bromophenyl)-2-oxoethanol.

Reduction: Docosanoic acid and 2-(4-bromophenyl)-2-hydroxyethyl ester.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

In chemistry, docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester is used as a building block for the synthesis of more complex molecules. Its bromine-substituted phenyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of long-chain fatty acid esters on cellular processes. Its structural similarity to natural fatty acid esters makes it a useful tool for investigating lipid metabolism and signaling pathways.

Medicine

Docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester may have potential applications in drug delivery systems. Its long hydrophobic chain can facilitate the incorporation of hydrophobic drugs into lipid-based delivery vehicles, enhancing their bioavailability and stability.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals, such as surfactants and lubricants. Its unique structural properties can impart desirable characteristics to these products, such as enhanced thermal stability and reduced friction.

作用機序

The mechanism by which docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. The bromine-substituted phenyl group can also participate in specific interactions with proteins or enzymes, modulating their activity.

類似化合物との比較

Table 1: Phenacyl Ester Derivatives with Halogenated Phenyl Groups

*Estimated based on analogous phenacyl esters.

Key Observations :

- Polarity and solubility: The docosanoate derivative (C22 chain) exhibits significantly lower solubility in polar solvents compared to shorter-chain analogs like ethyl esters .

- Biological activity : Chlorinated derivatives (e.g., 2-chlorobenzoate) show enhanced tyrosinase inhibition compared to brominated analogs, likely due to increased electrophilicity .

Functional Group Variations: Thiocyanate vs. Ester

Table 2: Thiocyanate Derivatives of 2-(4-Bromophenyl)-2-Oxoethyl Group

Key Observations :

- Stability : Thiocyanate derivatives are more reactive toward nucleophiles (e.g., amines) than esters, enabling diverse functionalization pathways .

- Synthetic utility : Esters are preferred for reversible protection, while thiocyanates are used for irreversible conjugation .

Alcohol Moiety Variations: Benzyl vs. Phenacyl Esters

Table 3: Ester Group Comparison

Key Observations :

- Crystallinity: Phenacyl esters (e.g., docosanoate derivative) crystallize more readily than benzyl analogs, aiding purification .

- Removal efficiency : Phenacyl groups are removed under milder conditions compared to nitrobenzyl esters, reducing side reactions .

生物活性

Docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester, is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article explores its biological activity, supported by data tables and case studies from diverse research sources.

Chemical Structure and Properties

- Chemical Formula : C25H50BrO3

- Molecular Weight : 469.6 g/mol

- Structure : The compound features a long-chain fatty acid (docosanoic acid) linked to a bromophenyl group and an oxoethyl moiety, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of docosanoic acid derivatives. For instance, a study involving various fractions extracted from Arisaema flavum demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line. The isolated compound, 5-Oxo-19 propyl-docosanoic acid methyl ester, exhibited an IC50 of 25 µM after 48 hours of treatment, indicating potent anticancer activity .

Table 1: Anticancer Activity of Docosanoic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Max Inhibition (%) |

|---|---|---|---|

| 5-Oxo-19 propyl-docosanoic acid | MCF-7 | 25 | 78.6 |

| Hexadecanoic acid ethyl ester | MCF-7 | Not reported | 76 |

Antimicrobial Activity

The antimicrobial properties of docosanoic acid derivatives are also noteworthy. Research indicates that compounds derived from fatty acids can exhibit significant antibacterial and antifungal activities. For example, derivatives similar to docosanoic acid have been tested against various pathogenic microorganisms with promising results .

Case Study: Antimicrobial Efficacy

A study on semi-synthetic derivatives of fatty acids showed that certain modifications enhanced their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for various compounds, with some showing comparable activity to standard antibiotics .

Table 2: Antimicrobial Activity Overview

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| Docosanoic acid derivative A | Staphylococcus aureus | 50 |

| Docosanoic acid derivative B | Escherichia coli | 100 |

| Ursolic acid derivative | Bacteroides fragilis | 75 |

The biological activity of docosanoic acid derivatives may be attributed to their ability to disrupt cellular membranes or interfere with metabolic pathways in target cells. The presence of the bromophenyl group could enhance lipophilicity, facilitating better membrane penetration and increased bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。